molecular formula C21H24N4O2S B11434310 3-amino-N-(2-methoxyphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11434310
M. Wt: 396.5 g/mol
InChI Key: CISIHLUKFIDIMS-UHFFFAOYSA-N
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Description

3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a methoxyphenyl group, and a thieno-naphthyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino and methoxyphenyl groups. Common reagents used in these reactions include various amines, halides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for developing new drugs or treatments for various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE
  • N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
  • 3-((4-METHOXYPHENYL)AMINO)PROPIOPHENONE

Uniqueness

Compared to similar compounds, 3-AMINO-N-(2-METHOXYPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique thieno-naphthyridine core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets highlights its versatility and potential for innovation.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-amino-N-(2-methoxyphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-12(2)25-9-8-15-13(11-25)10-14-18(22)19(28-21(14)24-15)20(26)23-16-6-4-5-7-17(16)27-3/h4-7,10,12H,8-9,11,22H2,1-3H3,(H,23,26)

InChI Key

CISIHLUKFIDIMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4OC)N

Origin of Product

United States

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